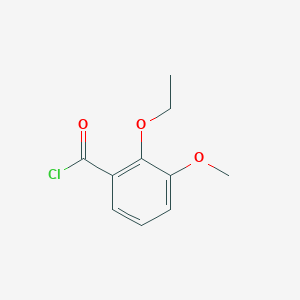

2-Ethoxy-3-methoxybenzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethoxy-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 . It is used in proteomics research .

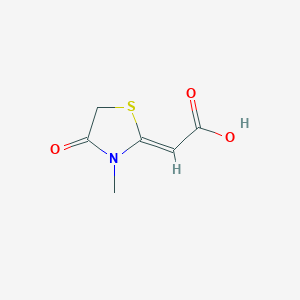

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an ethoxy group, a methoxy group, and a benzoyl chloride group . The InChI code for this compound is 1S/C10H11ClO3/c1-3-14-9-7 (10 (11)12)5-4-6-8 (9)13-2/h4-6H,3H2,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzoyl chlorides are generally reactive acylating agents. They can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .科学的研究の応用

Polymer Membranes and Anion Transport

A study by Nonaka and Matsumoto (1994) explored the transport of anions through polymer membranes made from specific methacrylate and methacryloyloxyethyltrimethylammonium chloride terpolymers. This research is indicative of the potential for similar chemical compounds to be used in creating selective transport mechanisms for ions, which could have applications in water purification, energy storage, and sensor technology (Nonaka & Matsumoto, 1994).

N-Heterocyclic Carbene Complexes in Cancer Research

Pellei et al. (2012) synthesized and evaluated the biological activity of ester- and amide-functionalized imidazolium salts, including their carbene complexes with silver(I) and copper(I). These compounds demonstrated cytotoxic properties against human cancer cell lines, suggesting a potential application of similar chemicals in developing treatments or research tools for cancer (Pellei et al., 2012).

Photopolymerization Initiators

Zhang et al. (2014) investigated the use of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as an efficient photoinitiator for free radical photopolymerization under near UV or visible LED irradiation. This study highlights the potential for using specific chlorinated compounds as initiators in polymer chemistry, which could be relevant to the development of new materials with controlled polymerization processes (Zhang et al., 2014).

Safety and Hazards

作用機序

Benzoyl chloride compounds are typically used in organic synthesis for the introduction of the benzoyl protecting group. They are known to react with alcohols and amines to produce esters and amides, respectively . The reaction with alcohols and amines is a nucleophilic acyl substitution, where the alcohol or amine acts as a nucleophile and attacks the electrophilic carbon in the carbonyl group of the benzoyl chloride .

The environment can influence the reaction of benzoyl chloride compounds. For example, the presence of a base can help facilitate the reaction by deprotonating the alcohol or amine, making it a better nucleophile . Additionally, the reaction is typically carried out in an aprotic solvent, which can help stabilize the intermediate and increase the rate of the reaction .

特性

IUPAC Name |

2-ethoxy-3-methoxybenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWBKBUDIBNWER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2701078.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2701089.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2701091.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2701092.png)

![1-[(1-Methyltriazole-4-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2701093.png)

![[2-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2701095.png)

![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2701097.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2701098.png)